

# Zatonacaftor: A Technical Overview of a Novel CFTR Potentiator

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |
|----------------------|--------------|-----------|--|--|
| Compound Name:       | Zatonacaftor |           |  |  |
| Cat. No.:            | B12394508    | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**Zatonacaftor** (formerly GLPG2451) is a novel, once-daily investigational potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, developed by Galapagos NV in collaboration with AbbVie for the treatment of cystic fibrosis (CF).[1][2] Cystic fibrosis is a life-threatening genetic disease resulting from mutations in the CFTR gene, which leads to the production of a dysfunctional CFTR protein. This protein is an ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes. Its dysfunction leads to the accumulation of thick, sticky mucus in various organs, most notably the lungs.[1][3]

**Zatonacaftor** belongs to a class of drugs known as CFTR modulators, which aim to correct the underlying molecular defect in CF. Specifically, as a potentiator, **zatonacaftor** enhances the gating function of the CFTR channel, increasing the probability that the channel is open to allow for the passage of ions.[1] This document provides an in-depth technical guide on the discovery, mechanism of action, and development of **zatonacaftor**, presenting key preclinical and clinical data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.

# **Discovery and Lead Optimization**

The discovery of **zatonacaftor** stemmed from a focused effort to identify novel CFTR potentiators with improved pharmacological properties. The process began with a scaffold



hopping approach, which was instrumental in identifying a new chemical series that was devoid of genotoxic liabilities found in earlier candidates. This medicinal chemistry strategy focused on retaining key intramolecular contacts necessary for potentiation activity while modifying the core chemical structure to optimize for safety and pharmacokinetic profiles suitable for oncedaily dosing.

The lead optimization process involved extensive screening and characterization of numerous compounds. The selection of GLPG2451 as the clinical candidate was based on its favorable pharmacokinetic properties, which support a once-daily dosing regimen, and its low potential for cytochrome P450 (CYP) induction, minimizing the risk of drug-drug interactions.

#### **Development Timeline:**

- 2005: Galapagos initiates research in cystic fibrosis in collaboration with the Cystic Fibrosis Foundation.
- 2013: Galapagos enters into a global alliance with AbbVie to discover, develop, and commercialize novel CF therapies.
- 2016: The collaboration with AbbVie is expanded to focus on the development of a triple combination therapy.
- 2018: Initiation of the FALCON clinical trial, the first study of an investigational triple combination therapy including a potentiator, a C1 corrector, and a C2 corrector.
- 2021: A key scientific paper is published detailing the discovery and preclinical characterization of GLPG2451 (zatonacaftor).

## **Mechanism of Action**

**Zatonacaftor** is a CFTR potentiator, meaning it directly enhances the function of the CFTR protein located at the cell surface. The primary mechanism of action involves increasing the channel's open probability (gating), thereby augmenting the transepithelial transport of chloride ions.

The CFTR channel's gating is a complex process regulated by ATP binding and hydrolysis at the nucleotide-binding domains (NBDs) and phosphorylation of the regulatory (R) domain. In



many CF-causing mutations, the CFTR protein reaches the cell surface but exhibits defective gating, leading to reduced ion flow. **Zatonacaftor** acts by binding to the CFTR protein and stabilizing the open-channel conformation, thus overcoming this gating defect. While the precise binding site of **zatonacaftor** on the CFTR protein has not been publicly disclosed, its functional effects are consistent with other known potentiators that allosterically modulate channel activity.



Click to download full resolution via product page



**Zatonacaftor** binds to the CFTR protein, enhancing its channel gating function.

#### **Preclinical Data**

**Zatonacaftor** has undergone extensive preclinical evaluation to characterize its potency, efficacy, and pharmacokinetic profile. These studies have utilized both in vitro cell-based assays and animal models.

# **In Vitro Efficacy**

The potency of **zatonacaftor** as a CFTR potentiator has been assessed using various in vitro assays. Key quantitative data from these studies are summarized below.

| Assay Type                  | Cell Line /<br>System                          | CFTR<br>Genotype                        | EC50 (nM) | Efficacy (%<br>of<br>reference) | Reference |
|-----------------------------|------------------------------------------------|-----------------------------------------|-----------|---------------------------------|-----------|
| YFP Halide<br>Assay         | Fischer Rat<br>Thyroid (FRT)<br>cells          | G551D                                   | 3.4       | 120% (vs.<br>VX-770)            |           |
| Ussing<br>Chamber<br>(TECC) | Primary Human Bronchial Epithelial (HBE) cells | F508del/F508<br>del (with<br>corrector) | 18        | 100% (vs.<br>VX-770)            |           |

EC50: Half-maximal effective concentration. Efficacy is expressed as the maximal effect relative to the reference potentiator VX-770 (ivacaftor).

#### **Pharmacokinetics**

Preclinical pharmacokinetic studies in animal models were crucial in selecting **zatonacaftor** as a clinical candidate. These studies demonstrated a profile consistent with once-daily dosing in humans.



| Species | Dosing Route | Key<br>Pharmacokinetic<br>Parameters                                       | Reference |
|---------|--------------|----------------------------------------------------------------------------|-----------|
| Rat     | Oral         | Favorable oral bioavailability and half-life supporting once-daily dosing. |           |
| Dog     | Oral         | Consistent pharmacokinetic profile with rat data.                          | _         |

Specific quantitative pharmacokinetic parameters from these preclinical studies are not publicly available.

# **Clinical Development**

**Zatonacaftor** has been evaluated in clinical trials both as a monotherapy and as part of a combination regimen with CFTR correctors. The primary endpoints in these trials typically include assessments of safety and tolerability, changes in sweat chloride concentration (a biomarker of CFTR function), and improvements in lung function as measured by the percent predicted forced expiratory volume in one second (ppFEV1).

#### **Phase 1 Studies**

A first-in-human, randomized, double-blind, placebo-controlled Phase 1 study (NCT03214614) was conducted to evaluate the safety, tolerability, and pharmacokinetics of **zatonacaftor** in healthy volunteers. The study assessed single and multiple ascending doses of **zatonacaftor**, both alone and in combination with the corrector GLPG2222. The results indicated that **zatonacaftor** was generally safe and well-tolerated, with a pharmacokinetic profile supporting once-daily dosing.

## **Combination Therapy Trials**

**Zatonacaftor** has been a key component of investigational triple combination therapies for CF. The FALCON trial was a notable study that evaluated a triple combination of **zatonacaftor** 



(potentiator), GLPG2222 (C1 corrector), and GLPG2737 (C2 corrector).

| Trial Name | Phase | Patient<br>Population<br>(Genotype)                                          | Key Efficacy<br>Outcomes                                                           | Reference |
|------------|-------|------------------------------------------------------------------------------|------------------------------------------------------------------------------------|-----------|
| FALCON     | 2     | F508del homozygous and F508del heterozygous with a minimal function mutation | Statistically significant reductions in sweat chloride and improvements in ppFEV1. |           |

Specific quantitative results from the FALCON trial have been presented at scientific conferences but are not fully published in peer-reviewed literature.

# **Experimental Protocols**

The following sections provide detailed methodologies for the key experiments used in the preclinical characterization of **zatonacaftor**.

### YFP-Based Halide Influx Assay

This high-throughput screening assay is used to measure CFTR-mediated halide influx into cells expressing a halide-sensitive Yellow Fluorescent Protein (YFP).

Principle: The fluorescence of the YFP variant is quenched by iodide ions. Increased CFTR channel activity leads to a more rapid influx of iodide and, consequently, a faster rate of fluorescence quenching.

#### Protocol:

 Cell Culture: Fischer Rat Thyroid (FRT) cells stably co-expressing a halide-sensitive YFP and the CFTR mutation of interest (e.g., G551D-CFTR) are seeded into 384-well microplates.

## Foundational & Exploratory





- Compound Incubation: Cells are incubated with varying concentrations of **zatonacaftor** or a vehicle control for a specified period (e.g., 30 minutes) at 37°C.
- Assay Procedure:
  - The microplate is placed in a fluorescence plate reader.
  - A baseline fluorescence reading is taken.
  - A solution containing a CFTR agonist (e.g., forskolin) and a high concentration of sodium iodide is added to each well.
  - The decrease in fluorescence over time is monitored.
- Data Analysis: The rate of fluorescence quenching is calculated for each well. Doseresponse curves are generated by plotting the quenching rate against the concentration of zatonacaftor to determine the EC50.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Discovery of GLPG2451, a Novel Once Daily Potentiator for the Treatment of Cystic Fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Zatonacaftor: A Technical Overview of a Novel CFTR Potentiator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394508#zatonacaftor-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com